[2,4'-Bipyridine]-2'-carbaldehyde
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Overview
Description
[2,4’-Bipyridine]-2’-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound features an aldehyde group attached to the 2’ position of the 2,4’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-2’-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,4’-bipyridine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2’ position . Another approach involves the oxidation of 2,4’-bipyridine-2’-methanol using oxidizing agents like manganese dioxide or pyridinium chlorochromate .
Industrial Production Methods
Industrial production of [2,4’-Bipyridine]-2’-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,4’-Bipyridine-2’-carboxylic acid.
Reduction: 2,4’-Bipyridine-2’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[2,4’-Bipyridine]-2’-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-2’-carbaldehyde primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable chelate complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and substitution . The aldehyde group can also undergo chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Another important bipyridine derivative, used in the synthesis of coordination polymers and as a precursor to viologens.
2,3’-Bipyridine: Less common but still valuable in coordination chemistry and material science.
Uniqueness
[2,4’-Bipyridine]-2’-carbaldehyde is unique due to the presence of the aldehyde group at the 2’ position, which imparts distinct reactivity compared to other bipyridine derivatives. This functional group allows for further chemical modifications and the formation of a wide range of derivatives, enhancing its utility in various applications .
Properties
Molecular Formula |
C11H8N2O |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-pyridin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-10-7-9(4-6-12-10)11-3-1-2-5-13-11/h1-8H |
InChI Key |
PLQCKHZNRUIUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
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